molecular formula C9H6F3NO3 B029959 N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide CAS No. 85575-56-0

N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide

Cat. No. B029959
CAS RN: 85575-56-0
M. Wt: 233.14 g/mol
InChI Key: FVXFPFROGMJLED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to “N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide” often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions .


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.


Chemical Reactions Analysis

Compounds similar to “N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide” undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction .

Scientific Research Applications

Antioxidant Activity

The compound has been used in the synthesis of various derivatives that have shown significant antioxidant activity . The synthesized compounds were evaluated for their antioxidant activity, which is crucial in preventing or slowing the damage to cells caused by free radicals.

Anticancer Evaluation

The compound has been used in the design and synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties . These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Antifungal Agent

The compound has been synthesized and characterized using various spectroscopic tools to be evaluated as a new antifungal agent . Antifungal agents are crucial in the treatment of fungal infections, which can be life-threatening in immunocompromised individuals.

Proteomics Research

“N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This research can lead to advancements in disease diagnosis, drug discovery, and understanding biological processes.

Synthesis of N-Arylpyrrolidines

The compound undergoes N-alkylation with cyclic secondary alkylamines in the presence of Shvo catalyst to yield N-arylpyrrolidines . N-Arylpyrrolidines are important in medicinal chemistry due to their wide range of biological activities.

Synthesis of γ-Glutamylanilides

The compound was used in the synthesis of γ-glutamylanilides . These compounds are important in the development of new drugs and therapies.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

Related compounds have been shown to causecell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide might interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.

Biochemical Pathways

Related compounds have been found to modulatemicrotubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially disrupt various cellular processes, including cell division, intracellular transport, and cell shape maintenance.

Result of Action

Related compounds have been found to exhibitanticancer activity against various cancer cell lines . They have been shown to cause cell cycle arrest and induce apoptosis, which could potentially lead to the death of cancer cells .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)8(14)13-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXFPFROGMJLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357872
Record name N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide

CAS RN

85575-56-0
Record name N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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